Trichloro(naphthalen-2-yl)stannane
Description
Trichloro(naphthalen-2-yl)stannane is an organotin compound featuring a naphthalen-2-yl group bonded to a tin atom with three chlorine substituents. Organotin compounds are widely used in catalysis, polymer stabilization, and biocidal applications due to their unique electronic and steric properties. The trichloro substitution pattern on tin enhances electrophilicity, making this compound reactive in cross-coupling and transmetallation reactions.
Properties
CAS No. |
915696-65-0 |
|---|---|
Molecular Formula |
C10H7Cl3Sn |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
trichloro(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3ClH.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H;/q;;;;+3/p-3 |
InChI Key |
PMIUHCUJVRSDFC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(naphthalen-2-yl)stannane can be synthesized through the reaction of naphthalen-2-ylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Trichloro(naphthalen-2-yl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, leading to different oxidation states and potentially new compounds.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides or reduced tin species.
Scientific Research Applications
Chemistry: Trichloro(naphthalen-2-yl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a building block in the preparation of complex molecules for catalysis and materials science.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities. They exhibit antimicrobial and anticancer properties, making them candidates for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of trichloro(naphthalen-2-yl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Reactivity : this compound’s electrophilicity makes it suitable for Stille coupling or transmetallation, whereas tributyl analogs are preferred for stable intermediates .
- Toxicity: Chlorinated organotins are generally more toxic than alkyl derivatives, necessitating careful handling (analogous to ’s warnings on unstudied toxicology) .
- Synthetic Challenges : Tributyl derivatives are synthesized in high yields (85–91%) via optimized catalytic methods, whereas trichloro compounds may require harsher conditions, reducing yields .
Biological Activity
Trichloro(naphthalen-2-yl)stannane, an organotin compound, has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
This compound has the following chemical structure:
The compound consists of a naphthalene ring substituted with three chlorine atoms and a tin atom. This structure is significant as it influences the compound's reactivity and biological interactions.
Antibacterial Activity
Research indicates that organotin compounds exhibit notable antibacterial properties. A study highlighted that various organotin complexes demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The effectiveness of this compound in this regard is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular functions.
Table 1: Antibacterial Activity of Organotin Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Triphenyltin carboxylate | E. coli | 22 |
| Dimethyltin dichloride | S. aureus | 15 |
Antifungal Activity
This compound also exhibits antifungal properties. Studies have shown that organotin compounds can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell wall integrity and interference with ergosterol biosynthesis, crucial for fungal cell membrane stability.
Case Study: Antifungal Efficacy
In a comparative study, this compound was tested against several fungal strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as an alternative treatment option .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
